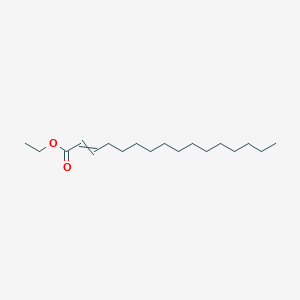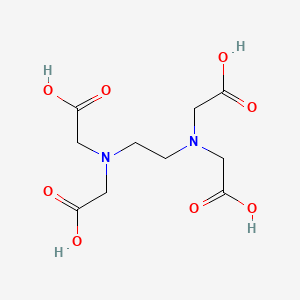
(E/Z)-Fluoxastrobin-d4(Mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-Fluoxastrobin-d4(Mixture) is a deuterated form of fluoxastrobin, a strobilurin fungicide. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. The E/Z notation indicates that the compound exists as a mixture of geometric isomers, where the substituents around the double bond are arranged differently in space. This mixture is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Fluoxastrobin-d4(Mixture) involves the incorporation of deuterium atoms into the fluoxastrobin molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a suitable catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (E/Z)-Fluoxastrobin-d4(Mixture) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Where the reaction is carried out in a single batch, allowing for precise control over reaction conditions.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions
(E/Z)-Fluoxastrobin-d4(Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be replaced by other substituents through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce fluoxastrobin oxides.
Reduction: May yield reduced fluoxastrobin derivatives.
Substitution: May result in various substituted fluoxastrobin compounds.
科学的研究の応用
(E/Z)-Fluoxastrobin-d4(Mixture) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In studies involving the metabolic pathways of strobilurin fungicides.
Medicine: For investigating the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: In the development of new fungicides and agrochemicals with improved properties.
作用機序
The mechanism of action of (E/Z)-Fluoxastrobin-d4(Mixture) involves the inhibition of mitochondrial respiration in fungi. This is achieved by binding to the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain, thereby blocking electron transfer and disrupting energy production. The presence of deuterium atoms may influence the binding affinity and metabolic stability of the compound.
類似化合物との比較
Similar Compounds
Fluoxastrobin: The non-deuterated form of the compound.
Other Strobilurins: Such as azoxystrobin, pyraclostrobin, and trifloxystrobin.
Uniqueness
(E/Z)-Fluoxastrobin-d4(Mixture) is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research for studying the effects of deuteration on the biological activity and metabolism of strobilurin fungicides.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Fluoxastrobin-d4 (Mixture) involves the use of starting materials that undergo several reactions to produce the final product. The pathway involves the use of several chemical reactions including Grignard reaction, Wittig reaction, and reduction reactions.", "Starting Materials": [ "4-Bromo-2-fluoroaniline", "Methyl 2-(2,6-dimethylphenoxy)benzoate", "Ethyl 2-(2,6-dimethylphenoxy)benzoate", "Benzyltriphenylphosphonium chloride", "Sodium hydride", "Deuterium oxide", "Tetrahydrofuran", "Methanol", "Ethanol", "Acetone", "Sodium sulfate", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-fluoroaniline by reacting 2-fluoroaniline with bromine in the presence of hydrobromic acid", "Step 2: Preparation of methyl 2-(2,6-dimethylphenoxy)benzoate by reacting 2-(2,6-dimethylphenoxy)benzoic acid with methanol and sulfuric acid", "Step 3: Preparation of ethyl 2-(2,6-dimethylphenoxy)benzoate by reacting 2-(2,6-dimethylphenoxy)benzoic acid with ethanol and sulfuric acid", "Step 4: Synthesis of (E/Z)-Fluoxastrobin-d4 by reacting 4-bromo-2-fluoroaniline with benzyltriphenylphosphonium chloride in the presence of sodium hydride and tetrahydrofuran to form a Grignard reagent, which is then reacted with either methyl 2-(2,6-dimethylphenoxy)benzoate or ethyl 2-(2,6-dimethylphenoxy)benzoate in the presence of sodium chloride and magnesium sulfate to form the corresponding Wittig reagent", "Step 5: Reduction of the Wittig reagent with deuterium oxide and sodium borohydride in methanol and acetone to produce the final product, (E/Z)-Fluoxastrobin-d4 (Mixture)" ] } | |
CAS番号 |
1287192-28-2 |
分子式 |
C₂₁H₁₂D₄ClFN₄O₅ |
分子量 |
462.85 |
同義語 |
(E/Z)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; (E/Z)-HEC 5725-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)





![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)

